molecular formula C11H14O5S B8319445 1,2-Methylenedioxy-4-[3-mesyloxypropyl]benzene

1,2-Methylenedioxy-4-[3-mesyloxypropyl]benzene

Cat. No. B8319445
M. Wt: 258.29 g/mol
InChI Key: NOJHDIFKVCAMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Methylenedioxy-4-[3-mesyloxypropyl]benzene is a useful research compound. Its molecular formula is C11H14O5S and its molecular weight is 258.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Methylenedioxy-4-[3-mesyloxypropyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Methylenedioxy-4-[3-mesyloxypropyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,2-Methylenedioxy-4-[3-mesyloxypropyl]benzene

Molecular Formula

C11H14O5S

Molecular Weight

258.29 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)propyl methanesulfonate

InChI

InChI=1S/C11H14O5S/c1-17(12,13)16-6-2-3-9-4-5-10-11(7-9)15-8-14-10/h4-5,7H,2-3,6,8H2,1H3

InChI Key

NOJHDIFKVCAMEW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,2-methylenedioxy-4-[3-hydorxypropyl]benzene, (10.0 g), methanesulfonyl chloride (6.33 g, 4.28 ml) and triethylamine (5.6 g) in methylene chloride (100 ml) is stirred at 0° for 2 hr. The reaction mixture is partitioned between methylene chloride and aqueous sodium bicarbonate. The organic phase is dried over sodium sulfate and concentrated. The residue is dissolved in acetonitrile (100 ml).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.28 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.